molecular formula C9H12N2O2 B12594286 2-Ethoxy-N-(2-pyridinyl)acetamide

2-Ethoxy-N-(2-pyridinyl)acetamide

Cat. No.: B12594286
M. Wt: 180.20 g/mol
InChI Key: XHARBTQXVHATSH-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(2-pyridinyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an ethoxy group attached to the acetamide moiety, with a pyridinyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-N-(2-pyridinyl)acetamide typically involves the reaction of 2-aminopyridine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2-aminopyridine attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired amide. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-N-(2-pyridinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-N-(2-pyridinyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-(2-pyridinyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-N-(2-pyridinyl)acetamide
  • 2-Propoxy-N-(2-pyridinyl)acetamide
  • 2-Butoxy-N-(2-pyridinyl)acetamide

Uniqueness

2-Ethoxy-N-(2-pyridinyl)acetamide is unique due to its specific ethoxy group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-ethoxy-N-pyridin-2-ylacetamide

InChI

InChI=1S/C9H12N2O2/c1-2-13-7-9(12)11-8-5-3-4-6-10-8/h3-6H,2,7H2,1H3,(H,10,11,12)

InChI Key

XHARBTQXVHATSH-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)NC1=CC=CC=N1

Origin of Product

United States

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